![molecular formula C12H11BrN4OS B257096 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that belongs to the category of triazolo-thiadiazine derivatives. This compound has been extensively researched due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the production of certain chemicals that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain enzymes and receptors, which makes it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-bromoaniline with 2-chloroacetaldehyde in the presence of sodium hydride and acetonitrile. The resulting product is then treated with thiosemicarbazide in the presence of sodium hydroxide to obtain the final product. This synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
Nom du produit |
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Formule moléculaire |
C12H11BrN4OS |
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H11BrN4OS/c1-18-6-11-14-15-12-17(11)16-10(7-19-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Clé InChI |
JTGWOAKQWLIMDF-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
SMILES canonique |
COCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257015.png)
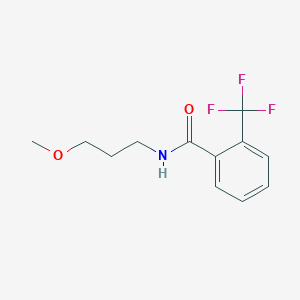

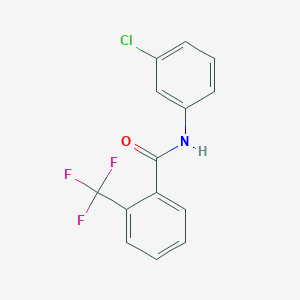
![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)
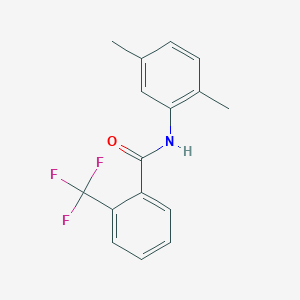
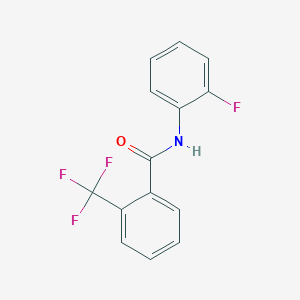
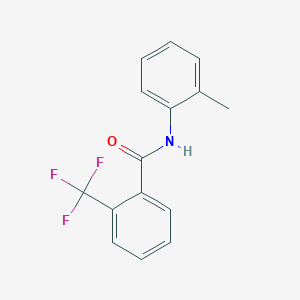
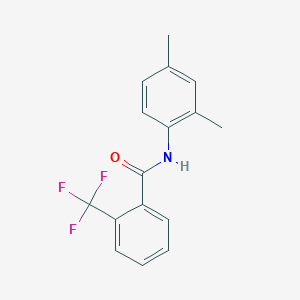
![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)

![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)